molecular formula C16H28O2 B14350174 8-Hexadecynoic acid CAS No. 90284-25-6

8-Hexadecynoic acid

Cat. No.: B14350174
CAS No.: 90284-25-6
M. Wt: 252.39 g/mol
InChI Key: OGXDPOIXMXFWHX-UHFFFAOYSA-N
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Description

8-Hexadecynoic acid is a long-chain fatty acid with a triple bond at the eighth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Hexadecynoic acid can be synthesized through various methods, including the alkylation of terminal alkynes with long-chain alkyl halides. One common approach involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which combines an alkyne with an alkyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Hexadecynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the triple bond can yield saturated fatty acids.

    Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Sodium amide or lithium diisopropylamide (LDA) as bases for deprotonation.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated fatty acids.

    Substitution: Formation of substituted alkynes.

Scientific Research Applications

8-Hexadecynoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and cellular functions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Hexadecynoic acid involves its interaction with various molecular targets and pathways. The triple bond in the molecule allows it to participate in unique chemical reactions, which can modulate biological activities. For example, it may inhibit specific enzymes or interact with cellular membranes, affecting their function and integrity.

Comparison with Similar Compounds

    7,10-Dihydroxy-8(E)-hexadecenoic acid: A hydroxy fatty acid with similar chain length but different functional groups.

    Palmitoleic acid: An unsaturated fatty acid with a double bond at the ninth carbon position.

    Oleic acid: A monounsaturated fatty acid with a double bond at the ninth carbon position.

Uniqueness: 8-Hexadecynoic acid is unique due to its triple bond, which imparts distinct chemical reactivity and potential biological activities compared to other similar long-chain fatty acids. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

90284-25-6

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

hexadec-8-ynoic acid

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-7,10-15H2,1H3,(H,17,18)

InChI Key

OGXDPOIXMXFWHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CCCCCCCC(=O)O

Origin of Product

United States

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